4-Acetoxypyridine
Overview
Description
4-Acetoxypyridine is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by an acetoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxypyridine can be synthesized through several methods. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion .
Another method involves the reaction of 4-chloropyridine with sodium acetate in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale acetylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridyl acetate.
Reduction: Reduction of this compound can yield 4-hydroxypyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Pyridyl acetate.
Reduction: 4-Hydroxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Acetoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Acetoxypyridine involves its interaction with various molecular targets. It can act as an acetylating agent, transferring its acetoxy group to other molecules. This property is utilized in organic synthesis to introduce acetoxy groups into target compounds. Additionally, its ability to undergo nucleophilic substitution makes it a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine: Similar in structure but lacks the acetoxy group.
4-Chloropyridine: Contains a chlorine atom instead of an acetoxy group.
4-Pyridyl acetate: An oxidized form of 4-Acetoxypyridine
Uniqueness
This compound is unique due to its acetoxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
pyridin-4-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZQTYADHHANGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347965 | |
Record name | 4-Acetoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14210-20-9 | |
Record name | 4-Acetoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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